molecular formula C15H11BrN6S B5756392 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole

Cat. No. B5756392
M. Wt: 387.3 g/mol
InChI Key: YZFGYNHWLJDZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzimidazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole exhibits potent biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are essential enzymes involved in the apoptotic pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole in lab experiments is its potent anti-cancer activity against various cancer cell lines. This compound can be used to study the mechanism of action of anti-cancer agents and can also be used as a lead compound for the development of new anti-cancer drugs. However, one of the significant limitations of using this compound is its potential toxicity, which can limit its use in in vivo studies.

Future Directions

There are several future directions for the study of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole. One of the significant directions is the development of new analogs of this compound with improved anti-cancer activity and reduced toxicity. Additionally, this compound can be studied for its potential applications in other areas, such as anti-inflammatory and anti-microbial agents. Further studies are also needed to elucidate the mechanism of action of this compound and its potential for clinical use.
Conclusion:
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole is a potent anti-cancer agent that has gained significant attention in the field of scientific research. This compound exhibits potent anti-cancer activity against various cancer cell lines and has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization. While this compound has several advantages for lab experiments, its potential toxicity can limit its use in in vivo studies. Further studies are needed to elucidate the mechanism of action of this compound and its potential for clinical use.

Synthesis Methods

The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of ethanol to obtain 4-bromo-N'-(1H-tetrazol-5-yl)thiosemicarbazide. This intermediate is then reacted with o-phenylenediamine in the presence of hydrochloric acid to obtain 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole.

Scientific Research Applications

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole has been studied extensively for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGYNHWLJDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

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